1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3-fluorophenyl group at position 1 and a mercapto (-SH) group at position 4. This scaffold is structurally analogous to purine bases, making it a promising candidate for modulating biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C11H7FN4OS |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7FN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) |
InChI Key |
SUWIRRJYDPGUAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
Preparation Methods
Thiolation via Nucleophilic Aromatic Substitution
A two-step strategy involves synthesizing 1-(3-fluorophenyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one followed by thiolation. The chloro derivative is treated with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C, achieving a 72% conversion rate. This method benefits from the high leaving-group ability of chloride, though competing hydrolysis necessitates careful control of reaction pH and temperature.
Metal-Catalyzed Coupling for Aryl Group Introduction
The 3-fluorophenyl moiety can be introduced via Suzuki-Miyaura coupling. A brominated pyrazolo[3,4-d]pyrimidinone intermediate undergoes cross-coupling with 3-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst. Reported yields reach 85% when conducted in tetrahydrofuran (THF) with aqueous Na₂CO₃ at 65°C. Key advantages include regioselectivity and compatibility with sensitive functional groups.
One-Pot Multicomponent Syntheses
Recent advances emphasize efficiency through one-pot protocols. A notable example combines 3-fluoroaniline, ethyl cyanoacetate, and carbon disulfide in ethanol under ultrasonic irradiation. This method, adapted from Tabatabaeian et al., produces the target compound in 82% yield within 30 minutes. Ultrasonication enhances mass transfer, reducing side reactions like oligomerization of intermediates.
Table 1: Comparative Analysis of Synthetic Methods
Solvent and Catalyst Optimization
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like DMF accelerate thiolation by stabilizing the transition state, while ethylene glycol improves cyclocondensation yields by azeotropic water removal. Methanol/water mixtures (1:1) are preferred for hydrolysis-sensitive intermediates, achieving 89% purity in recrystallized products.
Catalytic Enhancements
Copper(I) iodide (CuI) in combination with 1,10-phenanthroline boosts Ullman-type couplings for aryl-thiol ligation, reducing reaction times from 24 to 6 hours. However, residual metal contamination remains a concern for pharmaceutical applications, necessitating rigorous post-synthesis purification.
Analytical Validation and Scalability
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. The mercapto group’s characteristic singlet at δ 3.98 ppm in ¹H NMR and sulfur isotopic patterns in HRMS provide definitive identification. Scalability studies indicate that the one-pot ultrasonic method maintains >75% yield at kilogram scale, making it industrially viable .
Chemical Reactions Analysis
Oxidation Reactions
The mercapto group undergoes oxidation to form disulfide bonds or sulfonic acids under controlled conditions:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Oxidation to disulfide | H₂O₂ (30%), RT, 2–4 h | 1,2-Di(pyrazolopyrimidinyl)disulfide | Stabilizes thiol-containing drugs |
| Further oxidation | KMnO₄, acidic conditions, 60°C | Pyrazolo[3,4-d]pyrimidine-6-sulfonic acid | Enhances water solubility |
Key Findings :
-
Oxidation with H₂O₂ produces disulfides without degrading the pyrazolopyrimidine core.
-
Strong oxidants like KMnO₄ require precise pH control to prevent aromatic ring degradation.
S-Alkylation Reactions
The nucleophilic mercapto group reacts with alkyl halides or epoxides:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | 6-(Methylthio)pyrazolo[3,4-d]pyrimidine | 78% | |
| Ethylene oxide | EtOH, RT, 24 h | 6-(2-Hydroxyethylthio)pyrazolo[3,4-d]pyrimidine | 65% |
Mechanistic Insight :
-
Alkylation proceeds via an SN2 mechanism, with base-assisted deprotonation of the -SH group.
-
Steric hindrance from the 3-fluorophenyl substituent reduces reaction rates compared to less bulky analogs.
Nucleophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) occurs at the pyrimidine ring’s electron-deficient positions:
| Reagent | Position | Conditions | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | 0°C, 1 h | 5-Nitro-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
| Cl₂ (g) | C2 | FeCl₃, CHCl₃, 40°C, 3 h | 2-Chloro-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
Notable Observations :
Cyclocondensation Reactions
The mercapto group participates in heterocycle formation:
Synthetic Utility :
Metal Complexation
The sulfur atom coordinates with transition metals:
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| AgNO₃ | MeOH, RT, 1 h | [Ag(C₁₂H₈FN₄OS)₂]NO₃ | Air-stable |
| PdCl₂ | DMF, 80°C, 4 h | [Pd(C₁₂H₈FN₄OS)Cl₂] | Light-sensitive |
Applications :
-
Silver complexes exhibit enhanced antimicrobial activity compared to the parent compound.
Enzyme-Targeted Modifications
The compound undergoes structure-activity relationship (SAR)-driven reactions to optimize kinase inhibition:
| Modification | Target Kinase | IC₅₀ | Reference |
|---|---|---|---|
| S-Benzylation | FLT3 | 12 nM | |
| Oxidation to sulfonate | VEGFR2 | >1 μM |
SAR Insights :
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. For instance, a related pyrazole derivative demonstrated potent COX-2 inhibitory activity with an IC50 value significantly lower than that of established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (μM) | Reference |
|---|---|---|
| 1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | TBD | |
| Celecoxib | 0.01 |
Anticancer Potential
The anticancer properties of pyrazolo derivatives have been extensively studied. A series of studies revealed that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and others. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study 1: Anti-inflammatory Effects
In a controlled study, a derivative similar to this compound was tested for its anti-inflammatory effects in vivo. The results indicated a significant reduction in inflammation markers compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
A recent investigation evaluated the anticancer efficacy of several pyrazolo derivatives against multiple cancer cell lines. The study concluded that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
Mechanism of Action
The biological activity of 1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazolo[3,4-d]pyrimidinone Derivatives
Key Observations :
- This could improve solubility or alter enzyme inhibition profiles .
Key Observations :
- Substituents significantly impact yields. For example, 15e (2-methoxyphenyl) has a lower yield (19%) than 15a (83%), likely due to steric or electronic effects .
Pharmacological Activities
Anticancer Activity ():
- Hybrid compound 35 (triazole-pyrazolo[3,4-d]pyrimidinone) arrested U87 glioma cells in the S-phase via p53 upregulation .
- The mercapto group in the target compound could modulate apoptosis pathways similarly, though further testing is required.
Physicochemical Properties
Biological Activity
1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring system. This compound exhibits significant biological activity, particularly in the realm of cancer research due to its ability to inhibit protein kinases. This article aims to provide a comprehensive overview of its biological activities, including data tables, case studies, and detailed research findings.
- Molecular Formula : C11H7FN4OS
- Molecular Weight : 262.27 g/mol
The presence of a mercapto group (-SH) and a fluorophenyl substituent enhances its chemical properties and potential biological activities.
This compound primarily functions as a protein kinase inhibitor . It has shown efficacy against various cancer cell lines, including:
| Cell Line | Cancer Type | IC50 Value (μM) |
|---|---|---|
| MCF-7 | Breast Cancer | 0.75 |
| HepG2 | Liver Cancer | 1.5 |
| HCT-116 | Colon Cancer | 2.0 |
These values indicate potent inhibitory effects compared to standard chemotherapeutics.
Anticancer Properties
The compound has been evaluated for its anticancer potential through various in vitro studies. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further development as an anticancer agent. Research indicates that it may also enhance the efficacy of existing treatments when used in combination therapies.
Neuroprotective and Anti-inflammatory Effects
Beyond its anticancer properties, preliminary studies suggest that this compound may possess neuroprotective and anti-inflammatory activities. The structural similarities with other bioactive compounds hint at potential applications in managing neurodegenerative diseases and inflammatory conditions.
Case Studies
-
In Vitro Efficacy Study :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth in MCF-7 cells with an IC50 value of 0.75 μM, indicating its potential as a therapeutic agent against breast cancer . -
Combination Therapy Research :
Another study investigated the effects of combining this compound with standard chemotherapy agents. The findings revealed enhanced cytotoxicity in HepG2 cells when treated with both the compound and doxorubicin, suggesting synergistic effects that could improve treatment outcomes .
Comparative Analysis with Similar Compounds
The unique structural features of this compound contribute to its enhanced binding affinity for protein kinases compared to other derivatives lacking these features.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorobenzyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-one | Different fluorobenzyl group | Inhibits CDK2 |
| 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Lacks mercapto group | Shows anti-inflammatory properties |
| Pyrazolo[3,4-d]pyrimidine derivatives | Various substitutions on the ring | Potential anticancer agents |
Q & A
Q. Structural Characterization Protocols
- ¹H/¹³C NMR : Identify substituent positions (e.g., 3-fluorophenyl at N1, mercapto at C6) via coupling patterns and chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈FN₄OS: calculated 283.0352, observed 283.0355) .
- X-ray crystallography : Resolve tautomeric forms (e.g., 4(5H)-one vs. 4(3H)-one) .
How can researchers address discrepancies in synthetic yields when modifying substituents on the pyrazolo[3,4-d]pyrimidinone core?
Data Contradiction Analysis
Yield variations (e.g., 19–83% for 6-arylthio derivatives) arise from steric and electronic effects of substituents. Strategies:
- Optimize coupling conditions : Use NaH/CS₂ for thiolation to enhance reactivity of bulky aryl groups .
- Protecting groups : Introduce temporary Boc protection for amino substituents to prevent side reactions .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .
How does the 3-fluorophenyl group influence the compound’s pharmacokinetic and bioactivity profiles?
Structure-Activity Relationship (SAR) Insights
The 3-fluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Key effects:
- Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration .
- Antifungal activity : Fluorine’s electronegativity boosts binding to fungal cytochrome P450 (e.g., 100% inhibition of Sclerotinia sclerotiorum at 50 mg/L) .
- Antiangiogenic activity : Fluorine strengthens π-stacking with VEGF receptor tyrosine kinases .
What synthetic routes enable regioselective introduction of sulfur-containing groups at the C6 position?
Q. Regioselective Functionalization
- Thiolation via nucleophilic substitution : React 6-chloro precursors with thiols (e.g., 3-fluorobenzylthiol) using NaH as a base in DMF (yield: 70–83%) .
- Thiocyanate cyclization : Treat 5-amino intermediates with CS₂ and iodine to form 6-mercapto derivatives .
- Validation : HPLC tracking confirms absence of regioisomers (<2%) .
What computational tools predict the binding affinity of this compound to ALDH1A or other cancer-related targets?
Q. Computational Drug Design
- Docking studies : Use AutoDock Vina to simulate binding to ALDH1A’s active site (PDB: 4WJ9). Focus on interactions with catalytic Cys302 and NAD⁺-binding residues .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns .
- ADMET prediction : SwissADME to optimize logS (solubility) and reduce hepatotoxicity risks .
How can tautomeric forms of pyrazolo[3,4-d]pyrimidin-4(5H)-one impact biological activity?
Tautomerism and Bioactivity
The 4(5H)-one ↔ 4(3H)-one equilibrium affects hydrogen-bonding capacity. Experimental validation:
- XRD : Confirms 4(5H)-one dominance in solid state .
- ¹H NMR in DMSO-d₆ : Detect NH protons at δ 10.2–12.1 ppm for 4(5H)-one tautomer .
- Bioactivity : The 4(5H)-one form shows stronger binding to ALDH1A due to optimal H-bonding with Thr244 .
What strategies improve aqueous solubility of 6-mercapto derivatives for in vivo studies?
Q. Formulation Optimization
- Prodrug design : Convert thiol to disulfide (e.g., S-acetyl) for enhanced solubility and controlled release .
- Nanoparticle encapsulation : Use PEGylated liposomes to achieve >90% encapsulation efficiency .
- Co-solvent systems : 10% DMSO in PBS (pH 7.4) maintains stability for >24 hours .
How do researchers reconcile conflicting bioactivity data across different cell lines (e.g., U87 vs. Colo205)?
Q. Data Interpretation Frameworks
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) to account for cell line-specific sensitivity .
- Biomarker profiling : Compare expression levels of target proteins (e.g., VEGF, pERK1/2) via Western blot .
- Off-target screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to identify non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
